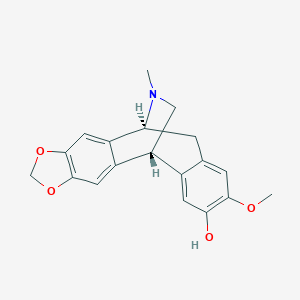
Amurensine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amurensine is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Introduction to Amurensine
This compound is a naturally occurring alkaloid derived from the plant genus Papaver, specifically known for its potential therapeutic applications. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that this compound may play a significant role as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which is implicated in various neurological disorders.
Neurological Disorders
Recent studies have indicated that this compound has the potential to act as an NMDA receptor antagonist. This interaction may provide therapeutic benefits in treating conditions such as:
- Alzheimer's Disease : By modulating glutamatergic signaling, this compound may help alleviate symptoms associated with neurodegeneration.
- Parkinson's Disease : Its ability to influence NMDA receptor activity could be beneficial in managing motor symptoms.
- Chronic Pain : The modulation of pain pathways through NMDA receptor inhibition suggests a role in pain management.
Molecular docking studies have shown that this compound binds effectively to the amino terminal domain of the NMDA receptor, demonstrating significant affinity energy values (-7.9 Kcal/mol for non-protonated and -8.1 Kcal/mol for protonated forms) .
Antimicrobial Activity
Alkaloids are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain pathogens, although further research is needed to establish its efficacy and mechanisms of action.
Nanotechnology Applications
Emerging research indicates that this compound may have potential applications in nanotechnology, particularly in synthesizing nanoparticles for drug delivery systems . This application could enhance the bioavailability and targeted delivery of therapeutic agents.
Case Study 1: NMDA Receptor Interaction
A study conducted by Wendel et al. (2023) utilized molecular docking simulations to explore the interaction between this compound and the NMDA receptor. The results indicated a stable complex formation, suggesting that this compound could function as a therapeutic agent for neurological disorders .
Case Study 2: Anticancer Activity
While specific studies on this compound's anticancer effects are scarce, related alkaloids have shown promise in inhibiting cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest . Future investigations into this compound's derivatives may yield valuable insights into its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
10481-92-2 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(1S,11R)-15-methoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaen-14-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-8-14-11-5-16(21)17(22-2)4-10(11)3-15(20)13-7-19-18(6-12(13)14)23-9-24-19/h4-7,14-15,21H,3,8-9H2,1-2H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
BXWVSGUITWLTOD-CABCVRRESA-N |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O |
Isomerische SMILES |
CN1C[C@@H]2C3=CC(=C(C=C3C[C@H]1C4=CC5=C(C=C24)OCO5)OC)O |
Kanonische SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















